Piperidinium, 1-methyl-1-(2-(10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)ethyl)-, methyl sulfate
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Overview
Description
Piperidinium, 1-methyl-1-(2-(10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)ethyl)-, methyl sulfate is a complex organic compound with a unique structure that includes a piperidinium core, a pyrido-benzothiazin moiety, and a methyl sulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-methyl-1-(2-(10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)ethyl)-, methyl sulfate typically involves multiple steps. The process begins with the preparation of the piperidinium core, followed by the introduction of the pyrido-benzothiazin moiety. The final step involves the addition of the methyl sulfate group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
Piperidinium, 1-methyl-1-(2-(10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)ethyl)-, methyl sulfate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Piperidinium, 1-methyl-1-(2-(10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)ethyl)-, methyl sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Piperidinium, 1-methyl-1-(2-(10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)ethyl)-, methyl sulfate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and physiological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Piperidinium, 1-methyl-1-(2-(10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)ethyl)-, chloride
- Piperidinium, 1-methyl-1-(2-(10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)ethyl)-, bromide
Uniqueness
Compared to similar compounds, Piperidinium, 1-methyl-1-(2-(10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)ethyl)-, methyl sulfate has unique properties due to the presence of the methyl sulfate group. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its analogs.
Properties
CAS No. |
67361-05-1 |
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Molecular Formula |
C20H27N3O4S2 |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
10-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]pyrido[3,2-b][1,4]benzothiazine;methyl sulfate |
InChI |
InChI=1S/C19H24N3S.CH4O4S/c1-22(13-5-2-6-14-22)15-12-21-16-8-3-4-9-17(16)23-18-10-7-11-20-19(18)21;1-5-6(2,3)4/h3-4,7-11H,2,5-6,12-15H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
MYAIWOXMVXGPCY-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCCC1)CCN2C3=CC=CC=C3SC4=C2N=CC=C4.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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